molecular formula C12H14O5 B12569734 Ethyl (4-methoxyphenyl)methyl ethanedioate CAS No. 159256-25-4

Ethyl (4-methoxyphenyl)methyl ethanedioate

Cat. No.: B12569734
CAS No.: 159256-25-4
M. Wt: 238.24 g/mol
InChI Key: KVPYNZDTFPCLSM-UHFFFAOYSA-N
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Description

Ethyl (4-methoxyphenyl)methyl ethanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a methoxyphenyl group, and an ethanedioate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-methoxyphenyl)methyl ethanedioate can be synthesized through the esterification of 4-methoxybenzyl alcohol with ethyl oxalyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methoxyphenyl)methyl ethanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzyl alcohol and oxalic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: 4-methoxybenzyl alcohol and oxalic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-methoxyphenyl)methyl ethanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4-methoxyphenyl)methyl ethanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that can interact with enzymes and other proteins. The methoxyphenyl group may also participate in aromatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl (4-methoxyphenyl)methyl ethanedioate can be compared with similar compounds such as:

    Ethyl benzoate: Similar ester structure but lacks the methoxy group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (4-hydroxyphenyl)methyl ethanedioate: Similar structure but with a hydroxy group instead of a methoxy group.

Properties

CAS No.

159256-25-4

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

1-O-ethyl 2-O-[(4-methoxyphenyl)methyl] oxalate

InChI

InChI=1S/C12H14O5/c1-3-16-11(13)12(14)17-8-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

KVPYNZDTFPCLSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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